1-[(1,1-Dimethylethoxy)carbonyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tryptophan pentafluorophenyl ester
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Overview
Description
Fmoc-Trp(Boc)-Opfp: is a compound used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. It is a derivative of tryptophan, an essential amino acid, and is protected by fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups. The compound is often utilized in the synthesis of complex peptides and proteins due to its stability and reactivity under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Trp(Boc)-Opfp involves multiple steps, starting with the protection of the tryptophan amino acid. The Fmoc group is introduced to protect the N-terminal, while the Boc group protects the side chain of the tryptophan. The synthesis typically involves the use of reagents such as Fmoc chloride and Boc anhydride under controlled conditions .
Industrial Production Methods: Industrial production of Fmoc-Trp(Boc)-Opfp follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Trp(Boc)-Opfp undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using mild basic conditions (e.g., piperidine) and the Boc group using strong acids (e.g., trifluoroacetic acid).
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents such as HBTU or DIC.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Boc removal.
Coupling: HBTU, DIC, and other coupling reagents in the presence of a base like N-methylmorpholine.
Major Products Formed: The primary products formed from these reactions are peptides and proteins with specific sequences and structures, depending on the intended application .
Scientific Research Applications
Chemistry: Fmoc-Trp(Boc)-Opfp is widely used in the synthesis of peptides and proteins for research purposes. It allows for the precise construction of peptide chains, enabling the study of protein structure and function .
Biology: In biological research, Fmoc-Trp(Boc)-Opfp is used to create peptides that can be used as probes or inhibitors in various biochemical assays. It is also employed in the study of enzyme-substrate interactions and protein-protein interactions .
Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents. It enables the synthesis of peptides with high specificity and potency, which can be used in the treatment of various diseases .
Industry: In the pharmaceutical industry, Fmoc-Trp(Boc)-Opfp is used in the large-scale production of peptide drugs. It is also employed in the development of diagnostic tools and biosensors .
Mechanism of Action
Mechanism: The mechanism of action of Fmoc-Trp(Boc)-Opfp involves the formation of peptide bonds through nucleophilic substitution reactions. The Fmoc and Boc groups protect the amino and side chain groups, respectively, during the synthesis process. Upon deprotection, the free amino groups can react with activated carboxyl groups to form peptide bonds .
Molecular Targets and Pathways: The primary molecular targets of Fmoc-Trp(Boc)-Opfp are the amino and carboxyl groups of amino acids and peptides. The pathways involved include the activation of carboxyl groups and the subsequent nucleophilic attack by amino groups to form peptide bonds .
Comparison with Similar Compounds
Fmoc-Trp(Boc)-OH: Similar in structure but lacks the Opfp group, making it less reactive in certain coupling reactions.
Fmoc-Lys(Boc)-OMe: Another Fmoc-protected amino acid used in peptide synthesis, but with different side chain protection and reactivity.
Uniqueness: Fmoc-Trp(Boc)-Opfp is unique due to its combination of protecting groups and the presence of the Opfp group, which enhances its reactivity and stability in peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins .
Properties
Molecular Formula |
C37H29F5N2O6 |
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Molecular Weight |
692.6 g/mol |
IUPAC Name |
tert-butyl 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]indole-1-carboxylate |
InChI |
InChI=1S/C37H29F5N2O6/c1-37(2,3)50-36(47)44-17-19(20-10-8-9-15-27(20)44)16-26(34(45)49-33-31(41)29(39)28(38)30(40)32(33)42)43-35(46)48-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,17,25-26H,16,18H2,1-3H3,(H,43,46) |
InChI Key |
IDYZGIYCOLJXRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
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